N-(4-Bromo-2-fluorophenyl)acetamide

Analytical Chemistry Pharmaceutical Quality Control Quantitative NMR

Sourcing a structurally authenticated impurity standard for Binimetinib ANDA submissions or a reliable internal standard for ¹⁹F qNMR? This compound is Binimetinib Impurity 14, supplied with full characterization data for regulatory method validation. Its distinct ¹⁹F NMR shift enables absolute quantification of fluorinated APIs (e.g., celecoxib, droperidol) without identical reference standards. • Meets FDA/EMA impurity control guidelines for Binimetinib drug substance/product • Validated ¹⁹F qNMR internal standard - eliminates need for analyte-matched references • Bromine handle enables Suzuki, Buchwald-Hartwig & cyanation cross-coupling for library synthesis • Batch-specific COA, HPLC, and NMR data provided for audit-ready documentation

Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
CAS No. 326-66-9
Cat. No. B184462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromo-2-fluorophenyl)acetamide
CAS326-66-9
Molecular FormulaC8H7BrFNO
Molecular Weight232.05 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)Br)F
InChIInChI=1S/C8H7BrFNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)
InChIKeyBCYGKMDWQBWUSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromo-2-fluorophenyl)acetamide Profile


N-(4-Bromo-2-fluorophenyl)acetamide (CAS: 326-66-9) is a halogenated aromatic amide building block with the molecular formula C₈H₇BrFNO and a molecular mass of 232.05 g/mol [1]. This compound is a solid at room temperature, characterized by a melting point range of 154°C to 158°C and an XLogP3 value of 2.0, indicating moderate lipophilicity [1][2]. It serves as a critical intermediate in the synthesis of more complex molecules and is also utilized as an analytical standard, most notably as an internal standard in ¹⁹F quantitative nuclear magnetic resonance (qNMR) assays for pharmaceutical content determination [3][4]. Furthermore, it is a characterized impurity (Impurity 14) of the MEK inhibitor Binimetinib, making it essential for quality control and regulatory compliance in pharmaceutical manufacturing [5].

N-(4-Bromo-2-fluorophenyl)acetamide Procurement Risk


Attempting to substitute N-(4-Bromo-2-fluorophenyl)acetamide with a generic haloacetanilide or a different positional isomer carries significant scientific and regulatory risk. Its specific substitution pattern (bromine at the para-position, fluorine at the ortho-position) dictates its unique physicochemical properties, including a specific LogP of 2.0 and a distinct ¹⁹F NMR chemical shift, which are fundamental to its function as an analytical internal standard [1][2]. For applications in pharmaceutical quality control, this compound is a structurally confirmed impurity of Binimetinib; any deviation from this exact chemical structure would render a batch of reference standard invalid for its intended regulatory purpose, potentially leading to failed analytical method validation or non-compliance with pharmacopeial monographs [3]. The presence of the bromine atom is also crucial for its utility as a synthetic intermediate for cross-coupling reactions, which would be entirely absent in non-brominated analogs .

N-(4-Bromo-2-fluorophenyl)acetamide Key Advantages


Validated ¹⁹F qNMR Internal Standard

N-(4-Bromo-2-fluorophenyl)acetamide has been validated as an internal standard for ¹⁹F quantitative NMR (qNMR), offering a distinct analytical advantage over non-fluorinated or alternative fluorinated standards. Its specific ¹⁹F chemical shift does not overlap with analytes like celecoxib, enabling accurate content determination [1]. While a direct head-to-head comparison with another fluorinated internal standard is not provided in the source, the method validation demonstrates its suitability and specificity for this application, which is a critical differentiator.

Analytical Chemistry Pharmaceutical Quality Control Quantitative NMR

Physicochemical Profile vs. Non-Halogenated Analogs

N-(4-Bromo-2-fluorophenyl)acetamide exhibits a computed LogP (XLogP3) of 2.0 and a topological polar surface area (TPSA) of 29.1 Ų [1]. These values represent a significant departure from the parent, non-halogenated acetanilide (LogP ~1.2, TPSA ~29.1 Ų) [2], leading to a 6.3-fold increase in predicted lipophilicity. The introduction of the bromine and fluorine atoms alters the compound's hydrogen bonding potential and electronic properties, making it a more suitable intermediate for accessing a distinct chemical space in medicinal chemistry programs focused on lead optimization .

Medicinal Chemistry Drug Discovery Property Prediction

Certified Reference Impurity for Binimetinib

N-(4-Bromo-2-fluorophenyl)acetamide is specifically characterized and supplied as Binimetinib Impurity 14 [1]. Its utility is defined by its exact chemical identity and its role in regulatory submissions. While no quantitative biological or analytical comparison to another impurity is relevant here, the compound's value proposition is its certified identity and high purity (≥98% or ≥99%), which is essential for accurate quantification and method development. In contrast, a generic building block of the same formula would lack the documented characterization and regulatory compliance pedigree required for use as a reference standard in a GMP environment .

Pharmaceutical QC Regulatory Compliance Impurity Profiling

Versatile Synthetic Intermediate

The compound's structure, specifically the bromine atom, enables its use as a key intermediate in cross-coupling reactions, such as the palladium-catalyzed cyanation described in patent US06888032B2, where it is converted to a nitrile with a 90% yield . This reactivity is not possible with non-halogenated or fluoro-only analogs. Furthermore, the compound's melting point (146-153 °C) and storage conditions (0-8 °C) provide practical handling advantages over more sensitive or unstable building blocks .

Organic Synthesis Medicinal Chemistry Cross-Coupling

N-(4-Bromo-2-fluorophenyl)acetamide Applications


Binimetinib Impurity Profiling

This compound is the certified reference material for Binimetinib Impurity 14 [1]. It is essential for developing and validating HPLC or UPLC methods to detect and quantify this specific impurity in Binimetinib drug substance and drug product batches. Its use ensures compliance with regulatory guidelines from agencies like the FDA and EMA, which mandate rigorous control of process-related impurities. Its documented characterization data supports the accuracy, precision, and specificity of the analytical method.

¹⁹F qNMR Internal Standard

As validated in peer-reviewed literature, N-(4-Bromo-2-fluorophenyl)acetamide is an effective internal standard for ¹⁹F quantitative NMR (qNMR) [2]. This application is particularly valuable for the absolute quantification of fluorinated pharmaceuticals like celecoxib and droperidol without the need for identical reference standards for each analyte. Its distinct ¹⁹F chemical shift minimizes spectral interference, enabling accurate and precise content determination.

Halogenated Building Block for Lead Optimization

Medicinal chemists utilize this compound as a key intermediate for the synthesis of diverse chemical libraries . Its bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, cyanation) , allowing for the rapid introduction of molecular complexity. Its defined lipophilicity (XLogP3 = 2.0) and the presence of fluorine make it a valuable building block for modulating the physicochemical properties of lead compounds, impacting their absorption, distribution, metabolism, and excretion (ADME) profiles.

Agrochemical & Material Science Intermediate

Beyond pharmaceuticals, this compound serves as a synthetic intermediate in the development of novel agrochemicals and advanced materials . Its halogenated aromatic core can be incorporated into polymers or other functional materials to enhance properties such as thermal stability and chemical resistance, or it can be used as a scaffold for creating new pesticides and herbicides.

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